molecular formula C11H19NO2 B15263955 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol

Cat. No.: B15263955
M. Wt: 197.27 g/mol
InChI Key: AAASYACDKZOZTE-UHFFFAOYSA-N
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Description

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C11H19NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine and a reducing agent. One common method involves the following steps:

    Condensation Reaction: 5-Methylfuran-2-carbaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine.

    Addition of Butanol: The resulting amine is then reacted with butanal in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and separation techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-one.

    Reduction: Formation of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butane.

    Substitution: Formation of halogenated derivatives such as 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-yl chloride.

Scientific Research Applications

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethanol: Similar structure but with a shorter carbon chain.

    2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a different carbon chain length.

    2-{[1-(5-Methylfuran-2-yl)ethyl]amino}pentan-1-ol: Similar structure but with a longer carbon chain.

Uniqueness

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)ethylamino]butan-1-ol

InChI

InChI=1S/C11H19NO2/c1-4-10(7-13)12-9(3)11-6-5-8(2)14-11/h5-6,9-10,12-13H,4,7H2,1-3H3

InChI Key

AAASYACDKZOZTE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=C(O1)C

Origin of Product

United States

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